molecular formula C15H21N3O3 B8791815 4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine

4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine

Cat. No.: B8791815
M. Wt: 291.35 g/mol
InChI Key: AWVBHRNVMDELCK-UHFFFAOYSA-N
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Description

4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine is an organic compound that features a morpholine ring substituted with a nitro group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine typically involves a multi-step process. One common method includes the following steps:

    Piperidine Substitution: The nitro-substituted phenyl ring undergoes a substitution reaction with piperidine, often facilitated by a base such as potassium carbonate.

    Morpholine Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Potassium carbonate, various nucleophiles.

    Coupling: Palladium catalysts, boron reagents.

Major Products

    Reduction: 4-(4-Amino-3-piperidin-1-ylphenyl)morpholine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl derivatives.

Scientific Research Applications

4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the piperidine and morpholine rings can enhance binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine is unique due to the combination of the nitro group, piperidine, and morpholine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

4-(4-nitro-3-piperidin-1-ylphenyl)morpholine

InChI

InChI=1S/C15H21N3O3/c19-18(20)14-5-4-13(16-8-10-21-11-9-16)12-15(14)17-6-2-1-3-7-17/h4-5,12H,1-3,6-11H2

InChI Key

AWVBHRNVMDELCK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-]

solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 150 mg (0.623 mmol) 1-(5-chloro-2-nitro-phenyl)-piperidine (as prepared in the previous step) and 272 μL (3.12 mmol) of morpholine were heated with stirring under Ar at 125° C. for 84 h. After cooling to rt, the mixture was poured into water (40 mL) and extracted with EtOAc (2×20 mL). The combined extracts were washed with water (2×10 mL) and brine (10 mL) and then dried (Na2SO4) Concentration afforded 162 mg (89%) of the title compound as an orange resin: Mass spectrum (ESI, m/z): Calcd. for C15H21N3O3, 292.2 (M+H), found 292.1.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
272 μL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
89%

Synthesis routes and methods II

Procedure details

A mixture of 172 mg (0.715 mmol) 1-(5-chloro-2-nitro-phenyl)-piperidine (as prepared in Example 4, step (a)) and 360 μL (3.58 mmol) of thiomorpholine were heated with stirring under Ar at 140° C. for 40 h. After cooling to RT, the mixture was poured into water (50 mL) and extracted with EtOAc (2×20 mL). The combined extracts were washed with water (3×50 mL) and brine (50 mL) and then dried (Na2SO4). Concentration and chromatography on a 10-g silica SPE column with 60% dichloromethane-hexane afforded 145 mg (66%) of the title compound as a yellow resin: Mass spectrum (ESI, m/z): Calcd. for C15H21N3O2S, 308.1 (M+H), found 308.1.
Quantity
172 mg
Type
reactant
Reaction Step One
Quantity
360 μL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
66%

Synthesis routes and methods III

Procedure details

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Reaction Step One

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